4,8-Dibromo-5-chloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4,8-dibromo-5-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2ClN/c10-5-3-4-13-9-6(11)1-2-7(12)8(5)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPRPBQVPJUNMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CC=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,8 Dibromo 5 Chloroquinoline and Its Derivatives
Regioselective Halogenation Strategies for Quinoline (B57606) and Isoquinoline Precursors
The ability to selectively introduce halogens at specific positions on the quinoline ring is crucial for the synthesis of complex derivatives. The reactivity of the quinoline nucleus towards electrophilic substitution is influenced by the electron-donating or -withdrawing nature of existing substituents and the reaction conditions employed.
Selective Bromination Techniques Utilizing N-Bromosuccinimide and Other Halogenating Agents
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic and heterocyclic compounds, including quinolines. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Its reactivity can be tuned to achieve regioselective bromination. For instance, the bromination of quinoline and its derivatives with NBS in concentrated sulfuric acid occurs exclusively in the benzene (B151609) ring portion of the molecule. researchgate.net The specific positions of bromination (C5, C6, C7, or C8) are dictated by the directing effects of the substituents already present on the ring.
Electron-rich aromatic compounds, such as phenols and anilines, and various aromatic heterocycles can be effectively brominated using NBS. wikipedia.org The choice of solvent can also influence the regioselectivity; for example, using dimethylformamide (DMF) as the solvent often leads to high para-selectivity. wikipedia.org In addition to NBS, other brominating agents like molecular bromine (Br₂) are also employed. The reaction of 8-substituted quinolines with Br₂ can yield mono- or di-bromo derivatives depending on the stoichiometry of the reactants. researchgate.net For instance, the bromination of 8-hydroxyquinoline (B1678124) can produce a mixture of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. researchgate.net
Recent research has also explored metal-free methods for the C5-selective bromination of quinoline derivatives using NBS in water, offering a more environmentally friendly approach. rsc.org Furthermore, NBS can be used in one-pot reactions that involve both bromination and dehydrogenation of tetrahydroquinolines to yield polybromoquinolines. rsc.orgrsc.orgrsc.org
Table 1: Examples of Selective Bromination of Quinoline Derivatives
| Starting Material | Reagent(s) | Product(s) | Reference |
| Quinoline | NBS, H₂SO₄ | Bromo-substituted quinolines (in benzene ring) | researchgate.net |
| 8-Hydroxyquinoline | Br₂ | 7-Bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline | researchgate.net |
| Tetrahydroquinolines | NBS | Polybromoquinolines | rsc.orgrsc.orgrsc.org |
| 8-Aminoquinoline amides | Alkyl bromides, Cu catalyst | C5-brominated 8-aminoquinoline amides | beilstein-journals.org |
Chlorination Methods for Quinoline Scaffolds, Including N-Chlorosuccinimide
N-Chlorosuccinimide (NCS) is a common reagent for the chlorination of various organic compounds, including quinoline scaffolds. wikipedia.orgorganic-chemistry.org It serves as a source of an electrophilic chlorine atom ("Cl+"). wikipedia.org The chlorination of sufficiently activated aromatic rings, such as anilines and phenols, proceeds readily with NCS. commonorganicchemistry.com For less reactive systems, the reaction may require acid catalysis. commonorganicchemistry.com
The regioselectivity of chlorination on the quinoline ring is highly dependent on the reaction conditions and the presence of directing groups. For instance, a metal-free protocol for the C5-selective chlorination of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the chlorine source. rsc.orgresearchgate.net This method demonstrates excellent functional group tolerance and proceeds with high regioselectivity. rsc.orgresearchgate.net
Furthermore, the chlorination of quinoline N-oxides has been achieved with high regioselectivity at the C2-position using reagents like PPh₃/Cl₃CCN. researchgate.netresearchgate.net This approach is efficient for a broad range of substrates. researchgate.net
Table 2: Regioselective Chlorination of Quinoline Derivatives
| Starting Material | Reagent(s) | Position of Chlorination | Reference |
| Activated quinolines | NCS | Varies based on directing groups | commonorganicchemistry.com |
| 8-Substituted quinolines | Trihaloisocyanuric acid | C5 | rsc.orgresearchgate.net |
| Quinoline N-oxides | PPh₃/Cl₃CCN | C2 | researchgate.netresearchgate.net |
Sequential Halogenation Protocols for Differentiated Halogen Introduction
The synthesis of quinolines with multiple, different halogen substituents, such as 4,8-dibromo-5-chloroquinoline, necessitates sequential halogenation protocols. These methods involve the stepwise introduction of different halogens, taking advantage of the directing effects of the substituents introduced in each step.
A common strategy involves first introducing bromine atoms, which can then direct the subsequent chlorination to a specific position. The order of halogen introduction is critical. For example, starting with a quinoline precursor, one might first perform a dibromination reaction to introduce bromine atoms at positions 4 and 8. The electron-withdrawing nature of the bromine atoms would then influence the position of the subsequent chlorination, potentially directing it to the C5 position.
The synthesis of polybromoquinolines is an important step in this process, as these can serve as intermediates for the introduction of other functional groups. rsc.org For instance, polybromoquinolines can undergo metal-catalyzed cross-coupling reactions with good regioselectivity. rsc.orgrsc.org This allows for the synthesis of a wide variety of functionalized quinolines.
Targeted Synthesis of this compound
The specific synthesis of this compound is not explicitly detailed in the provided search results. However, the principles of regioselective and sequential halogenation discussed above would be applied to a suitable quinoline precursor to achieve this target molecule. The following sections describe general synthetic approaches that could be adapted for this purpose.
Vilsmeier Reaction-Based Approaches from Substituted Acetophenones
The Vilsmeier-Haack reaction is a powerful tool in organic synthesis for the formylation of electron-rich aromatic and heterocyclic compounds. It can also be utilized in the synthesis of quinolines from substituted acetophenones. While the direct synthesis of this compound via a Vilsmeier reaction is not described, this methodology provides a route to construct the quinoline ring itself, which can then be subjected to sequential halogenation.
The general approach involves the reaction of a substituted acetophenone with the Vilsmeier reagent (a mixture of a tertiary amide like DMF and an acid chloride like phosphorus oxychloride). This initially forms a β-chloro-α,β-unsaturated iminium salt, which can then react with an aniline derivative to form the quinoline ring. By starting with appropriately halogenated acetophenone and aniline precursors, one could potentially construct a quinoline ring that already contains some of the desired halogen substituents.
Microwave-Assisted Synthetic Routes for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in a variety of chemical transformations. This technology can be applied to the synthesis of quinolines and their derivatives, including halogenated compounds.
While specific microwave-assisted routes for the synthesis of this compound are not detailed in the provided information, microwave irradiation can be used to enhance the efficiency of the key reaction steps, such as the initial quinoline ring formation (e.g., via a Vilsmeier-Haack or other cyclization reaction) and the subsequent halogenation steps. The use of microwave heating can significantly reduce reaction times from hours to minutes and can sometimes lead to cleaner reactions with fewer side products.
Optimization of Reaction Conditions for Yield and Purity
The synthesis of polyhalogenated quinolines often requires meticulous optimization of reaction parameters to maximize yield and ensure high purity. Key variables that are typically manipulated include the choice of catalyst, solvent, base, reaction temperature, and time. For structures analogous to this compound, high-throughput screening and design of experiments (DoE) have become invaluable tools for rapidly identifying optimal conditions.
Research into the synthesis of related haloquinolines demonstrates that palladium-based catalysts are frequently employed, often in combination with specialized phosphine ligands that enhance catalytic activity and stability. The choice of base is also critical; inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common, as are organic bases such as triethylamine (Et₃N). The solvent system can significantly influence reactant solubility and reaction kinetics, with common choices including aprotic polar solvents like dioxane, dimethylformamide (DMF), or toluene. Temperature is a crucial factor, with higher temperatures often required to drive the reaction to completion, though this can sometimes lead to the formation of impurities.
Table 1: General Parameters for Optimizing Haloquinoline Synthesis This table is based on general principles and findings for related haloaromatic compounds, as specific optimization data for this compound synthesis is not readily available in the cited literature.
| Parameter | Variable Options | Typical Objective |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Maximize turnover number and frequency. |
| Ligand | PPh₃, Xantphos, SPhos, Buchwald Ligands | Enhance catalyst stability and reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu | Promote key steps in the catalytic cycle. |
| Solvent | Dioxane, Toluene, DMF, THF | Ensure reactant solubility and optimal kinetics. |
| Temperature | 25°C to 120°C | Balance reaction rate with impurity formation. |
| Time | 2 to 24 hours | Drive the reaction to completion. |
Advanced Derivatization and Functionalization Strategies of this compound
The two bromine atoms at the C4 and C8 positions of this compound serve as versatile handles for introducing molecular complexity through various cross-coupling reactions. The inherent electronic and steric differences between these positions can allow for regioselective functionalization.
Carbon-Carbon Cross-Coupling Reactions
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Aryl-Aryl and Aryl-Vinyl Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organoboron compounds with organic halides. wikipedia.orgfishersci.fr In dihaloquinolines, the regioselectivity of the coupling is a key consideration. Studies on related compounds like 4,7-dichloroquinoline and various dibromoquinolines (e.g., 5,7-dibromo and 3,4-dibromo) have shown that the C4 position is often more reactive than other positions due to electronic effects. nih.gov This suggests that in this compound, the C4-Br bond would likely undergo oxidative addition to the palladium(0) catalyst preferentially over the C8-Br bond.
By carefully controlling reaction conditions—such as the catalyst system, base, and stoichiometry of the boronic acid—it is possible to achieve either mono- or di-substitution. A one-pot, sequential double Suzuki coupling can be employed to introduce two different aryl or vinyl groups. nih.govnih.gov This involves performing the first coupling at the more reactive site under conditions that leave the second site untouched, followed by the addition of a second boronic acid to functionalize the remaining position. nih.gov
Table 2: Representative Conditions for Suzuki-Miyaura Coupling on an Analogous Dibromoquinoline Data adapted from studies on 5,7-dibromoquinoline to illustrate potential reaction parameters. nih.govsci-hub.se
| Entry | Boronic Acid (1st Coupling) | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | KOH | Dioxane/H₂O | Mono-arylated quinoline |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | KOH | Dioxane/H₂O | Mono-arylated quinoline |
| 3 | Naphthylboronic acid | Pd(PPh₃)₄ | KOH | Dioxane/H₂O | Mono-arylated quinoline |
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Stille, Heck, Amination)
Beyond the Suzuki reaction, other cross-coupling methods can be employed to functionalize the C-Br bonds.
Stille Coupling: This reaction utilizes organostannane reagents to form C-C bonds. wikipedia.orgorganic-chemistry.orglibretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Stille reactions are known for their tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback. organic-chemistry.orglibretexts.org
Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium and requires a base. wikipedia.org For this compound, a Heck reaction could be used to introduce alkenyl substituents at the C4 and/or C8 positions, again with regioselectivity likely favoring the C4 position.
Amination: While often categorized under C-N coupling, some transition metal-catalyzed amination reactions are considered alongside C-C coupling methodologies. These reactions directly introduce nitrogen-containing functional groups.
Carbon-Nitrogen and Carbon-Oxygen Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides and a wide range of amines, including primary and secondary amines, anilines, and amides. wikipedia.orgjk-sci.comacsgcipr.org This reaction has also been extended to form C-O bonds by coupling aryl halides with alcohols or phenols. organic-chemistry.org
For this compound, a Buchwald-Hartwig reaction would enable the introduction of diverse amino or alkoxy/aryloxy functionalities. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., Cs₂CO₃, NaOt-Bu) is crucial for achieving high yields. jk-sci.combeilstein-journals.org As with C-C couplings, regioselective mono-amination at the more reactive C4 position is anticipated before reaction at C8 occurs.
Table 3: Conditions for Buchwald-Hartwig C-N Coupling on an Analogous Bromo-heterocycle Data adapted from studies on N-substituted 4-bromo-7-azaindole to illustrate potential reaction parameters. beilstein-journals.org
| Amine/Amide Substrate | Catalyst | Ligand | Base | Solvent | Yield |
| Benzamide | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 85% |
| Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 92% |
| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 89% |
| Glycine methyl ester | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 90% |
C-H Functionalization Approaches via Transition Metal Catalysis (e.g., Rhodium(III)-catalyzed)
A more modern and atom-economical approach to derivatization is direct C-H functionalization, which avoids the need for pre-halogenated substrates. nih.govyoutube.com However, in a molecule already possessing reactive C-Br bonds, C-H functionalization offers an orthogonal strategy for introducing new groups. Transition metals, particularly rhodium(III), have emerged as powerful catalysts for these transformations. acs.orgresearchgate.netacs.org
For the quinoline scaffold, C-H functionalization often requires a directing group to control regioselectivity. mdpi.comnih.gov A common strategy involves the use of the quinoline nitrogen itself or, more effectively, converting it to an N-oxide. The N-oxide group can direct rhodium catalysts to selectively activate the C-H bond at the C8 position. acs.orgresearchgate.net This provides a powerful method to functionalize the C8 position, which might be less reactive in traditional cross-coupling reactions compared to the C4 position. This C8-rhodacycle intermediate can then react with various coupling partners like alkenes or alkynes to form new C-C bonds. acs.org
This approach offers a complementary strategy to the cross-coupling of the C-Br bonds. For this compound, one could envision a synthetic sequence where the C4-Br bond is first functionalized via a Suzuki coupling, followed by N-oxidation and subsequent Rh(III)-catalyzed C8-H functionalization, leaving the original C8-Br bond available for yet another transformation.
Nucleophilic Substitution Reactions at Halogenated Positions
The reactivity of halogenated positions on a quinoline ring towards nucleophilic substitution is highly dependent on their location. Positions activated by the ring nitrogen (such as C2 and C4) are generally more susceptible to nucleophilic attack than positions on the carbocyclic ring. In the case of this compound, the chlorine atom at the C5 position and the bromine atoms at C4 and C8 present distinct electronic environments.
Despite the general principles of nucleophilic aromatic substitution (SNAr) being well-established for haloquinolines, specific studies detailing the selective substitution of the chloro or bromo groups in this compound are not documented in the searched literature. The relative reactivity and regioselectivity of nucleophilic attack by various nucleophiles (e.g., amines, alkoxides, thiolates) on this specific substrate have not been reported. Consequently, there are no available research findings or data tables to present on this topic.
Annulation Reactions to Form Fused Heterocyclic Systems
Annulation reactions, which involve the formation of a new ring fused to the quinoline core, are a powerful tool for creating complex polycyclic heteroaromatic systems. However, the application of such reactions starting specifically from this compound is not described in the available literature.
Pyrazoloquinoline Derivatives
The synthesis of pyrazolo[3,4-b]quinolines often involves the reaction of hydrazine derivatives with appropriately functionalized quinolines, such as those bearing a carbonyl group or a reactive halogen adjacent to an amino or another suitable functional group. A literature search did not yield any specific examples of annulation reactions using this compound as a precursor for the synthesis of pyrazoloquinoline derivatives.
Thienoquinoline Derivatives
The construction of a thieno-ring onto a quinoline scaffold, leading to thieno[2,3-b]quinoline or other isomers, typically proceeds from quinolines functionalized with sulfur-containing reagents or from precursors like 2-chloro-3-formylquinolines. There is no published research detailing the use of this compound in annulation reactions to form thienoquinoline derivatives.
Pyrimidoquinoline and Other Fused Systems
Pyrimido[4,5-b]quinolines are an important class of fused heterocycles. Their synthesis often involves multicomponent reactions or the cyclization of functionalized aminoquinolines. A comprehensive search of the chemical literature found no instances of this compound being utilized as a starting material for the synthesis of pyrimidoquinoline or other related fused systems.
Strategic Introduction of Diverse Functional Groups
The introduction of new functional groups onto the this compound core, for instance through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), would be a logical synthetic strategy. These reactions could selectively target the C-Br or C-Cl bonds based on differential reactivity. However, specific studies reporting the successful functionalization of this compound through these or other methods are absent from the scientific literature. Therefore, no detailed research findings or data on the introduction of diverse functional groups to this specific molecule can be provided.
Halogen-Dance Reactions for Regioselective Isomerization
The halogen-dance reaction is an intriguing isomerization process where a halogen atom migrates to a different position on an aromatic ring under the influence of a strong base. This reaction can provide access to isomers that are difficult to synthesize directly. While halogen-dance reactions have been reported for various bromo- and iodo-heterocycles, including some quinoline derivatives, there are no specific studies or reports on the application of this methodology to this compound. The potential for, and outcome of, a halogen-dance reaction on this tri-halogenated system remains an unexplored area of research.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published data were found for the ¹H NMR, ¹³C NMR, or two-dimensional NMR analysis of 4,8-Dibromo-5-chloroquinoline.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Specific chemical shifts, coupling constants, and signal multiplicities for the protons of this compound are not documented in available literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The characteristic chemical shifts for the carbon atoms within the this compound structure have not been reported.
Two-Dimensional NMR Techniques (e.g., HMBC) for Comprehensive Structural Elucidation
There are no available studies employing two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) to confirm the structural assignments of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Data on the absorption maxima (λmax) and corresponding electronic transitions (e.g., π-π* and n-π*) for this compound have not been documented.
Further research and publication in the field of synthetic and analytical chemistry are required to provide the specific spectroscopic data for this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation patterns. For this compound, this analysis is crucial for confirming the presence and number of halogen atoms, owing to their characteristic isotopic patterns.
The molecular formula of this compound is C₉H₄Br₂ClN. The expected exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). However, the presence of isotopes for bromine (⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio) results in a distinctive isotopic cluster in the mass spectrum for the molecular ion peak. This pattern is a key signature for confirming the elemental composition.
Detailed fragmentation analysis, typically performed using techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), would reveal the stability of the quinoline (B57606) core and the preferential cleavage points. The fragmentation would likely involve the loss of halogen atoms (Br or Cl) or the entire quinoline ring system breaking apart in a predictable manner, providing further structural confirmation.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₉H₄Br₂ClN)
| m/z (Nominal) | Relative Abundance (%) | Ion Species |
|---|---|---|
| 319 | 75.7 | [C₉H₄⁷⁹Br₂³⁵ClN]⁺ |
| 321 | 100.0 | [C₉H₄⁷⁹Br⁸¹Br³⁵ClN]⁺ / [C₉H₄⁷⁹Br₂³⁷ClN]⁺ |
| 323 | 49.8 | [C₉H₄⁸¹Br₂³⁵ClN]⁺ / [C₉H₄⁷⁹Br⁸¹Br³⁷ClN]⁺ |
Note: This table represents a simplified theoretical pattern. Actual spectra may show minor variations.
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide valuable information about connectivity and electronic structure, X-ray crystallography offers the most definitive evidence of molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms within a crystal lattice, providing bond lengths, bond angles, and torsional angles with high precision.
To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map derived from the diffraction data allows for the construction of a three-dimensional model of the molecule.
For this compound, X-ray crystallography would unequivocally confirm:
The planar structure of the quinoline ring system.
The exact positions of the two bromine atoms at C4 and C8.
The position of the chlorine atom at C5.
Intermolecular interactions in the solid state, such as π-π stacking or halogen bonding, which influence the crystal packing.
Unfortunately, as of the latest literature survey, a published crystal structure for this compound is not available. The data presented here is based on the expected outcomes from such an analysis on a molecule with this proposed structure.
Integration of Spectroscopic Data for Rigorous Structural Confirmation
The ultimate confidence in the structural assignment of this compound comes from the integration of data from multiple spectroscopic and analytical techniques. Each method provides a piece of the puzzle, and their collective agreement provides a robust and rigorous confirmation of the structure.
Mass Spectrometry confirms the molecular weight and elemental formula, particularly the presence of two bromine atoms and one chlorine atom, through its characteristic isotopic pattern.
NMR Spectroscopy (¹H and ¹³C) would define the carbon-hydrogen framework, showing the number of different protons and carbons and their connectivity. For this compound, the ¹H NMR would show signals corresponding to the four protons on the aromatic ring, with their splitting patterns and chemical shifts confirming their relative positions.
Infrared (IR) Spectroscopy would identify the characteristic vibrations of the functional groups present, such as C=C and C=N stretching vibrations of the aromatic quinoline core and C-Halogen bonds.
X-ray Crystallography , when available, provides the definitive solid-state structure, confirming the connectivity and stereochemistry established by other spectroscopic methods.
By combining these techniques, chemists can build a complete and unambiguous picture of the this compound molecule. The convergence of data from these independent analytical methods ensures the accuracy of the structural assignment, which is a critical prerequisite for any further study or application of the compound.
Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research
A thorough review of current scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the availability of advanced computational chemistry techniques for predicting molecular properties, no specific studies appear to have been published that apply these methods to this particular molecule. Consequently, a detailed analysis based on the requested outline cannot be provided at this time.
Computational chemistry serves as a powerful tool in modern chemical research, enabling scientists to predict and understand the behavior of molecules with a high degree of accuracy. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are routinely used to elucidate electronic structure, reactivity, and intermolecular interactions.
While numerous studies have successfully applied these techniques to various quinoline derivatives, the specific compound this compound has not been the subject of such focused research. For instance, comprehensive computational analyses, including DFT calculations and molecular docking, have been performed on related compounds like 2-chloroquinoline-3-carboxaldehyde and 5-chloro-8-hydroxyquinoline. These studies provide valuable insights into the properties of the broader quinoline family.
However, without direct computational data for this compound, any discussion of its specific electronic properties, reactivity descriptors, or potential interactions in molecular docking studies would be purely speculative. The precise arrangement of two bromine atoms and one chlorine atom on the quinoline framework is expected to significantly influence its electronic distribution and, therefore, its chemical behavior.
The absence of research in this area presents an opportunity for future investigation. A computational study of this compound would be a valuable contribution to the field, providing fundamental data on its molecular properties and paving the way for potential applications. Such a study would involve:
Quantum Chemical Calculations:
Density Functional Theory (DFT): To determine the optimized molecular geometry, electronic structure, and predict its reactivity.
Frontier Molecular Orbital (FMO) Analysis: To understand its chemical reactivity and kinetic stability through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap.
Natural Bond Orbital (NBO) Analysis: To investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.
Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.
Molecular Modeling and Docking Studies: To explore its potential interactions with biological macromolecules, such as proteins or DNA, which could suggest avenues for drug design and discovery.
Until such studies are conducted and published, a scientifically accurate and detailed article on the computational chemistry and theoretical investigations of this compound, as per the specified outline, cannot be generated.
Computational Chemistry and Theoretical Investigations of 4,8 Dibromo 5 Chloroquinoline
Molecular Modeling and Docking Studies
Prediction of Binding Affinities with Molecular Targets
One of the primary applications of computational chemistry in drug design is the prediction of how strongly a ligand, such as 4,8-Dibromo-5-chloroquinoline, will bind to a biological target, typically a protein or nucleic acid. This binding affinity is a key determinant of a compound's potential therapeutic efficacy.
Molecular docking is a principal technique used for this purpose. nih.gov It involves placing the three-dimensional structure of the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding free energy. A more negative score generally indicates a stronger, more favorable interaction. researchgate.netuobaghdad.edu.iq For this compound, this process would begin by generating a low-energy 3D conformation of the molecule. This structure would then be docked against a library of potential anticancer or antimicrobial targets, such as protein kinases, DNA topoisomerases, or bacterial enzymes. arabjchem.orgmdpi.com The halogen atoms (bromine and chlorine) on the quinoline (B57606) ring are significant, as they can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity with certain amino acid residues in the target's active site.
Beyond single-target docking, quantitative structure-activity relationship (QSAR) models can be developed to predict binding affinities for a series of related compounds. arabjchem.org These mathematical models correlate variations in molecular descriptors (e.g., electronic properties, size, hydrophobicity) with observed biological activity, enabling the prediction of affinity for novel molecules before they are synthesized. nih.gov
Table 1: Hypothetical Molecular Docking Results for this compound with Potential Biological Targets This table is illustrative and based on computational methods applied to similar quinoline derivatives.
| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Therapeutic Area |
| ATM Kinase | 5WBY | -8.9 | MET2817, LYS2737 | Oncology |
| DNA Topoisomerase II | 1ZXM | -9.2 | ARG486, LYS514 | Oncology, Antibacterial |
| HIV Reverse Transcriptase | 1RT2 | -8.5 | LYS101, LYS103 | Antiviral |
| S. aureus Gyrase B | 4URM | -7.9 | ASP81, ILE86 | Antibacterial |
Simulation of Molecular Interactions and Conformational Analysis
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov An MD simulation calculates the forces between atoms and their subsequent movements, revealing the stability of the binding pose, the flexibility of the protein and ligand, and the specific intermolecular interactions that maintain the complex. mdpi.com
For a complex of this compound bound to a target like DNA topoisomerase, an MD simulation could track the stability of crucial hydrogen bonds, hydrophobic interactions, and halogen bonds over nanoseconds. nih.gov Analysis of the simulation trajectory can reveal the average number of contacts, the solvent-accessible surface area (SASA), and the root-mean-square deviation (RMSD) of the ligand, which indicates its stability within the binding pocket. nih.gov
Conformational analysis is another critical aspect, focusing on the energetically preferred shapes (conformations) of a molecule. nobelprize.org Although the quinoline ring system is largely planar, computational methods can explore the rotational freedom of any potential side chains and the slight puckering that may occur. Understanding the low-energy conformations is essential because the molecule's shape dictates its ability to fit into a target's binding site. utdallas.edu For a rigid molecule like this compound, the conformational space is limited, but computational geometry optimization using methods like Density Functional Theory (DFT) is still necessary to determine the most stable three-dimensional structure for use in docking and simulation studies. nih.gov
Table 2: Potential Intermolecular Interactions for this compound in a Protein Binding Site This table is illustrative, outlining the types of interactions computationally simulated for halogenated heterocycles.
| Type of Interaction | Description | Potential Contributing Atoms |
| Halogen Bonding | An attractive, non-covalent interaction between the electrophilic region of a halogen atom and a nucleophilic site (e.g., backbone carbonyl oxygen). | Br at C4, Br at C8, Cl at C5 |
| π-π Stacking | Interaction between the aromatic quinoline ring and aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). | Quinoline ring system |
| Hydrophobic Interactions | Interactions between the nonpolar regions of the ligand and nonpolar amino acid residues (e.g., Leucine, Valine, Isoleucine). | Quinoline ring system |
| Hydrogen Bonding | The quinoline nitrogen can act as a hydrogen bond acceptor with donor residues like Lysine (Lys) or Arginine (Arg). | N at C1 |
Theoretical Studies on Reaction Mechanisms and Activation Energies
Computational chemistry, particularly quantum mechanics methods like Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. nih.govnih.gov These methods can map the entire reaction pathway from reactants to products, identifying transition states and calculating their associated activation energies (Ea). The activation energy represents the energy barrier that must be overcome for a reaction to occur, and its calculation is crucial for predicting reaction rates and feasibility. imist.ma
For this compound, theoretical studies could investigate various reactions, such as nucleophilic aromatic substitution, where one of the halogen atoms is replaced by another functional group. DFT calculations can model the step-by-step process of such a reaction, for example, the formation of a Meisenheimer complex intermediate. mdpi.com By calculating the energies of the reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This information is vital for synthetic chemists seeking to modify the compound to improve its properties. For instance, theoretical calculations could predict whether the bromine at position 4 or 8 is more susceptible to substitution.
Table 3: Hypothetical DFT-Calculated Activation Energies for a Nucleophilic Substitution Reaction This table illustrates the type of data generated from theoretical studies on reaction mechanisms of similar haloaromatic compounds.
| Reaction | Proposed Mechanism | Reactant(s) | Nucleophile | Calculated Activation Energy (Ea) (kJ/mol) |
| Substitution at C4 | SNAr | This compound | CH₃O⁻ | 85 |
| Substitution at C8 | SNAr | This compound | CH₃O⁻ | 98 |
| C-N Coupling | Pd-catalyzed | This compound | Aniline | 110 |
Structure-Activity Relationship (SAR) Elucidation through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nanobioletters.com Computational approaches, especially Quantitative Structure-Activity Relationship (QSAR) modeling, provide a systematic way to analyze these relationships. researchgate.net QSAR models establish a mathematical correlation between a set of molecular descriptors and the biological activity of a series of compounds. nih.gov
To build a QSAR model for analogs of this compound, a set of similar compounds with known biological activities (e.g., IC₅₀ values) would be required. For each compound, various descriptors would be calculated, including:
Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices.
Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that predicts activity based on these descriptors. lew.ro The resulting model can highlight which properties are most important for activity. For halogenated quinolines, studies often show that electron-withdrawing groups and specific substitution patterns can enhance potency. orientjchem.orgmdpi.com For example, a QSAR model might reveal that increased hydrophobicity at position 4 and a strong electron-withdrawing character at position 5 are critical for the anticancer activity of this class of compounds. nih.gov This insight allows for the rational design of new, potentially more potent derivatives. nih.gov
Table 4: Illustrative SAR Data for Hypothetical Derivatives of this compound This table demonstrates how computational SAR analysis links structural modifications to predicted biological activity, based on general principles for quinoline derivatives.
| Compound | Modification from Parent Compound | Key Descriptor Change | Predicted IC₅₀ (µM) vs. Target X | SAR Interpretation |
| Parent | This compound | - | 1.5 | Baseline activity. |
| Analog 1 | Replace C4-Br with C4-F | Decreased size, increased electronegativity | 2.8 | Bulkier halogen at C4 is favorable. |
| Analog 2 | Replace C5-Cl with C5-F | Increased electronegativity | 1.1 | Stronger electron-withdrawing group at C5 enhances activity. |
| Analog 3 | Add a methyl group at C2 | Increased steric bulk and hydrophobicity | 4.5 | Steric hindrance at C2 is detrimental to activity. |
| Analog 4 | Replace C8-Br with C8-I | Increased size and polarizability | 1.3 | Increased polarizability at C8 slightly improves activity. |
Molecular Mechanisms of Action and Biological Research Perspectives
Investigation of Anticancer Mechanisms
The anticancer potential of quinoline (B57606) derivatives is a significant area of research, with several mechanisms being investigated to understand their effects on cancer cells.
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its induction in cancer cells is a primary goal of many anticancer therapies. Research into compounds structurally related to 4,8-Dibromo-5-chloroquinoline has shown promise in this area.
For instance, various quinoline derivatives have been demonstrated to induce apoptosis in a range of cancer cell lines. Studies have shown that certain novel thiosemicarbazone derivatives can trigger apoptosis in HT-29 colon cancer cells researchgate.net. Similarly, other compounds have been found to induce apoptosis in human cervical carcinoma HeLa cells nih.gov. In the context of breast cancer, both MCF-7 and MDA-MB-231 cell lines have been subjects of apoptosis induction studies using different therapeutic agents, including chloroquine (B1663885), which shares the quinoline core structure nih.govnih.govtbzmed.ac.irnih.govnih.govresearchgate.net. For example, a study demonstrated that chloroquine can sensitize MDA-MB-231 cells to other anticancer drugs by modulating the autophagy-apoptosis crosstalk pathway nih.govnih.gov. Furthermore, the marine alkaloid fascaplysin (B45494) has been shown to induce apoptosis in C6 glioma cells, highlighting the potential of quinoline-like structures in targeting brain tumors nih.gov.
While these studies provide a strong indication that halogenated quinolines can induce apoptosis across various cancer types, direct experimental evidence for this compound on these specific cell lines is not yet available.
Table 1: Studies on Apoptosis Induction by Quinoline Derivatives in Various Cancer Cell Lines This table is based on data for structurally related compounds, not specifically this compound.
| Cell Line | Cancer Type | Compound Type | Observed Effect |
| MDA-MB-231 | Breast Cancer | Chloroquine | Sensitization to apoptosis nih.govnih.gov |
| MCF-7 | Breast Cancer | Quinoline derivatives | Induction of apoptosis tbzmed.ac.irnih.govnih.gov |
| HeLa | Cervical Cancer | Various compounds | Induction of apoptosis nih.gov |
| HT29 | Colon Cancer | Thiosemicarbazone derivative | Induction of apoptosis researchgate.net |
| C6 glioblastoma | Brain Tumor | Fascaplysin | Induction of apoptosis nih.gov |
A fundamental characteristic of cancer is uncontrolled cell proliferation. The ability of a compound to inhibit this process is a key indicator of its potential as an anticancer agent. Numerous studies have demonstrated the antiproliferative activity of quinoline derivatives against various cancer cell lines nih.govnih.govmdpi.com. While specific data for this compound is not extensively documented, the general class of quinoline compounds has shown significant promise in halting the growth of cancer cells.
The progression of cancer is often driven by the dysregulation of intracellular signaling pathways that control cell growth, survival, and proliferation. The PI3K/Akt and MAPK pathways are two such critical cascades that are frequently mutated or hyperactivated in various cancers.
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Research has shown that 4-aminoquinoline (B48711) derivatives can enhance the cell-killing effects of Akt inhibitors in breast cancer cells nih.gov. Furthermore, the autophagy inhibitor chloroquine, which possesses a quinoline structure, has been used in combination with PI3K/Akt pathway inhibitors to promote cell death in glioma stem-like cells nih.gov. This suggests that compounds like this compound could potentially modulate this pathway to exert their anticancer effects.
The MAPK signaling pathway is another crucial regulator of cell proliferation and survival, and its aberrant activation is common in many cancers. While direct evidence for this compound is lacking, the broader therapeutic strategy of targeting this pathway in cancer treatment is well-established.
Targeting enzymes that are critical for cancer cell survival and proliferation is a well-established therapeutic strategy.
Topoisomerase I: This enzyme plays a vital role in DNA replication and transcription by relaxing supercoiled DNA. Its inhibition can lead to DNA damage and cell death. While direct inhibition by this compound has not been reported, it is noteworthy that lanthanide complexes of the closely related compound 5,7-dibromo-8-quinolinol have been studied for their interaction with DNA, a mechanism often linked to topoisomerase inhibition nih.gov.
CSF-1R Kinase: Colony-stimulating factor 1 receptor (CSF-1R) is a tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages. In the tumor microenvironment, tumor-associated macrophages can promote tumor growth, and thus, inhibiting CSF-1R is a promising anticancer strategy nih.govnih.govadooq.com. The potential for this compound to act as a CSF-1R kinase inhibitor remains an area for future investigation.
Metabolic Enzymes: Cancer cells exhibit altered metabolism to support their rapid growth. Targeting key metabolic enzymes is an emerging area of cancer therapy. The effect of this compound on such enzymes is currently unknown.
The interaction of small molecules with DNA can disrupt its structure and function, leading to cytotoxicity in cancer cells. DNA intercalation, where a molecule inserts itself between the base pairs of DNA, is a known mechanism of action for several anticancer drugs. Studies on lanthanide complexes of 5,7-dibromo-8-quinolinol have indicated that intercalation is the most probable mode of DNA binding nih.govresearchgate.net. This suggests that this compound, due to its planar aromatic structure, may also interact with DNA through a similar mechanism.
Exploration of Antimicrobial Mechanisms
Halogenated quinolines have a long history of use as antimicrobial agents. Their mechanism of action is thought to be multifaceted. One of the primary proposed mechanisms is the chelation of essential metal ions, which deprives microbes of necessary nutrients for growth and enzymatic function nih.gov. This can disrupt various cellular processes, including RNA synthesis nih.gov. The antibacterial action may also be a property of the metal complexes formed by these compounds rather than the free compounds themselves nih.gov. While the precise antimicrobial mechanisms of this compound have not been specifically elucidated, it is plausible that it shares these general mechanisms with other halogenated quinolines.
Inhibition of Bacterial Growth and Biofilm Eradication
The compound this compound belongs to the class of halogenated quinolines (HQs), which have demonstrated significant potential as antimicrobial agents. Research into this class of compounds reveals potent activity against a range of clinically relevant bacteria, including both Gram-positive and Gram-negative species. HQs are particularly noted for their ability to inhibit the growth of planktonic (free-floating) cells and, crucially, to eradicate persistent bacterial biofilms. nih.govnih.gov Biofilms are communities of bacteria encased in a self-produced matrix, which renders them notoriously tolerant to conventional antibiotics. nih.govnih.gov
The antibacterial efficacy of halogenated quinolines has been extensively documented against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant (MRSA and MRSE) and vancomycin-resistant (VRE) strains. nih.govnih.govnih.gov Studies on various HQ analogues show they possess potent antibacterial and biofilm eradication activities. nih.gov For instance, certain HQs can eradicate MRSE biofilms at low micromolar concentrations. nih.gov
The activity of quinoline derivatives also extends to Gram-negative bacteria. While these pathogens often present a greater challenge due to their protective outer membrane, specific quinoline compounds have shown inhibitory effects. Research on quinoline-derived inhibitors has demonstrated potent activity against the ATP synthase of multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa. nih.govresearchgate.net Furthermore, the quorum-sensing regulator MvfR in P. aeruginosa, which is critical for biofilm formation and virulence, can be targeted by small molecules, indicating a potential mechanism for quinoline-based compounds to disrupt its pathogenesis. nih.gov Although specific data for this compound is not detailed, the established activity of related HQs against Klebsiella pneumoniae, E. coli, and Enterobacter cloacae suggests a broad spectrum of potential activity. mdpi.comnih.govnih.gov
The following table summarizes the documented activity of the broader class of halogenated quinolines against the specified pathogens.
| Bacterial Species | Type of Activity | Relevant Findings |
| Staphylococcus aureus | Antibacterial & Biofilm Eradication | HQs are effective against MRSA planktonic cells and biofilms. nih.govnih.govnih.gov |
| Staphylococcus epidermidis | Antibacterial & Biofilm Eradication | HQs show potent activity against MRSE, with some analogues eradicating biofilms at low micromolar concentrations. nih.govnih.govnih.gov |
| E. cloacae | Antibacterial | As a Gram-negative bacterium, it is a potential target for quinolines that disrupt fundamental cellular processes. |
| E. coli | Antibacterial | The mechanism of action for some antimicrobials in E. coli involves the reductive activation of the compound by nitroreductases. nih.gov Quinolones are known to inhibit DNA gyrase. nih.gov |
| K. pneumoniae | Antibacterial & Biofilm Inhibition | Biofilm formation is a key virulence factor in K. pneumoniae, and agents that disrupt it are of therapeutic interest. frontiersin.orgfrontiersin.org |
| P. aeruginosa | Antibacterial & Biofilm Inhibition | Quinolines can inhibit ATP synthase, a critical enzyme for survival. nih.gov Others interfere with quorum sensing, which regulates biofilm formation. nih.govmdpi.com |
| A. baumannii | Antibacterial | Multidrug-resistant strains are a significant threat. nih.gov Quinolines that inhibit ATP synthase have been identified as potent agents against this pathogen. nih.govresearchgate.net |
Disruption of Cellular Functions through Molecular Target Interaction
The antimicrobial effects of quinoline derivatives are often rooted in their ability to interfere with essential cellular processes by interacting with key molecular targets such as DNA and proteins. orientjchem.org One of the well-established mechanisms for quinoline-based compounds is their ability to function as DNA intercalating agents. orientjchem.org The planar structure of the quinoline ring system allows it to insert between the base pairs of the DNA double helix. This intercalation can distort the helical structure, thereby obstructing the processes of DNA replication and transcription and ultimately leading to cell death. orientjchem.org
Beyond DNA intercalation, quinoline derivatives can also exert their effects through direct interaction with various proteins. These interactions can lead to the inhibition of critical enzyme functions or the disruption of protein structures. The specific nature of these interactions is highly dependent on the substitution pattern of the quinoline ring, which dictates the molecule's electronic and steric properties.
Enzyme Inhibition in Microbial Metabolic Pathways
A primary mechanism by which certain quinoline derivatives exhibit their potent antibacterial activity is through the targeted inhibition of key enzymes in microbial metabolic pathways. A particularly promising target is bacterial ATP synthase. nih.gov This enzyme is fundamental to cellular energy production, and its inhibition effectively shuts down the cell's ability to survive, especially in strictly aerobic organisms like Acinetobacter baumannii. nih.govconnectedpapers.com Research has identified quinoline derivatives as potent inhibitors of ATP synthase in both A. baumannii and Pseudomonas aeruginosa. nih.govresearchgate.net This mechanism represents a valuable avenue for developing new antibiotics, as it targets a different cellular process than many conventional drugs, potentially circumventing existing resistance mechanisms. nih.gov
Advanced Biological Activity Profiling and Structure-Activity Relationship (SAR) Studies
Impact of Halogenation on Bioactivity and Lipophilicity
The introduction of halogen atoms—such as chlorine and bromine—onto the quinoline scaffold is a critical strategy for modulating its pharmacological properties. orientjchem.org Halogenation significantly influences both the bioactivity and the physicochemical characteristics of the molecule, most notably its lipophilicity. orientjchem.orgmdpi.com Lipophilicity, often quantified as ClogP, is a measure of a compound's ability to partition into a nonpolar environment, which is crucial for its capacity to cross bacterial cell membranes and reach intracellular targets.
The presence of multiple halogens, as in this compound, is expected to substantially increase the molecule's lipophilicity. This enhancement can lead to improved cellular uptake and, consequently, greater biological activity. orientjchem.org Studies on halogenated quinolines have confirmed that strategic halogenation can significantly enhance their antibacterial and biofilm-eradication capabilities. nih.govnih.gov However, a delicate balance must be achieved, as excessively high lipophilicity can sometimes lead to poor solubility and non-specific toxicity. The specific type of halogen also plays a role; bromine, being larger and more polarizable than chlorine, can impart distinct properties that influence binding interactions with biological targets.
Influence of Substituent Position and Nature on Biological Efficacy
The biological efficacy of a quinoline derivative is not determined solely by the presence of substituents but is profoundly influenced by their precise location on the quinoline ring. orientjchem.orgfrontiersin.org Structure-activity relationship (SAR) studies have consistently shown that even minor changes in the substitution pattern can lead to dramatic shifts in potency and selectivity. frontiersin.org
For the quinoline scaffold, specific positions are known to be critical for certain biological activities. For instance, synthetic tuning of the 2-position has been shown to have a significant impact on the antibacterial and antibiofilm activities of halogenated quinolines. nih.gov Similarly, substitutions at the C5 and C7 positions have been found to be important. acs.org The compound this compound features halogenation at positions 4, 5, and 8. Research on related compounds suggests that halogenation at the C5 position can be particularly important for activity. rsc.org The combination of a chlorine atom at position 5 with bromine atoms at positions 4 and 8 creates a unique electronic and steric profile that dictates its interaction with molecular targets and ultimately determines its biological efficacy.
The nature of the substituent is equally important. The difference between a chlorine and a bromine atom at a given position can alter the molecule's size, electronegativity, and ability to form halogen bonds, all of which can affect its binding affinity to target enzymes or DNA. orientjchem.org
| Substituent Feature | General Impact on Biological Efficacy |
| Halogenation | Generally increases lipophilicity and can enhance cellular uptake and bioactivity. orientjchem.org |
| Position 2 | A common site for synthetic modification to optimize antibacterial and biofilm eradication activities. nih.gov |
| Position 4 | Substitutions at this position can significantly influence potency. orientjchem.org |
| Position 5 | A critical position where halogenation can confer potent bioactivity. rsc.org |
| Position 8 | Substitution at this position can affect the molecule's chelating properties and overall activity. orientjchem.org |
Rational Design Principles for Modulating Target Selectivity and Enhancing Bioavailability
The development of effective therapeutic agents from the quinoline scaffold relies on the principles of rational drug design. mdpi.combenthamscience.com This approach involves the deliberate and systematic modification of a lead compound's structure to optimize its pharmacological profile, including enhancing its selectivity for a specific microbial target and improving its bioavailability. mdpi.commanchester.ac.uk
One key principle is the modulation of physicochemical properties to improve the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. For instance, while increased lipophilicity from halogenation can improve membrane permeability, it may also increase metabolic breakdown. Rational design might involve introducing specific functional groups that block metabolic pathways, thereby extending the compound's half-life. benthamscience.commanchester.ac.uk
Another critical aspect is enhancing target selectivity. By understanding the three-dimensional structure of the target enzyme (e.g., ATP synthase) or the specific requirements for DNA intercalation, medicinal chemists can design quinoline analogues with substituents that maximize favorable interactions with the target while minimizing off-target effects. nih.gov This can involve creating derivatives that fit precisely into an enzyme's active site or that possess the optimal electronic properties for binding. Such strategies aim to create compounds that are not only potent but also have a wider therapeutic window, ultimately leading to more effective and safer antimicrobial agents. mdpi.com
Applications in Materials Science and Optoelectronics
Role as Building Blocks for Advanced Functional Materials
4,8-Dibromo-5-chloroquinoline serves as a critical building block in the synthesis of advanced functional materials. The presence of two bromine atoms and one chlorine atom on the quinoline (B57606) ring system offers multiple sites for further chemical modifications, enabling the construction of complex molecular architectures. These halogen atoms can be selectively functionalized through various cross-coupling reactions, allowing for the introduction of different organic moieties to tailor the material's properties for specific applications.
The strategic placement of these halogens influences the electronic and steric characteristics of the resulting molecules. This "dual-handle" or "multi-handle" approach is particularly advantageous for creating bidentate or multidentate ligands for coordination chemistry and for synthesizing molecules with extended π-conjugation, which is crucial for applications in materials science. The ability to control the regioselectivity of these reactions is key to developing materials with desired functionalities.
Development of Fluorescent Chromophores and Dyes
Quinoline derivatives are well-established as foundational structures for fluorescent chromophores and dyes. The inherent photoluminescent properties of the quinoline ring can be modulated by the introduction of various substituents. The specific substitution pattern of this compound allows for the synthesis of novel dyes with tailored optical properties.
The development of new azo dyes, for instance, often involves coupling reactions with 8-hydroxyquinoline (B1678124) derivatives. derpharmachemica.comresearchgate.net These dyes have shown potential in various applications, including as disperse dyes for polyester (B1180765) fabrics, exhibiting good affinity and fastness. researchgate.net The synthesis of such dyes often involves straightforward and well-established chemical strategies, leading to products with promising characteristics for the textile industry. derpharmachemica.comresearchgate.net Research has also explored the synthesis of azo compounds and their metal complexes for applications in technology and as chemical sensors. chemrevlett.com
Integration in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)
Quinoline-based materials are integral to the advancement of organic light-emitting diodes (OLEDs). Tris-(8-hydroxyquinoline) aluminum (Alq3) is a classic example of a widely used electroluminescent material in OLEDs due to its stability and luminescence. researchgate.netuconn.edu The development of new quinoline derivatives aims to enhance the performance of these devices, particularly in achieving efficient blue emission, which is essential for full-color displays. researchgate.netuconn.edunih.gov
Derivatives of 8-hydroxyquinoline have been synthesized and investigated for their potential in OLED applications. For example, bis(8-hydroxyquinoline) zinc (Znq2) and its derivatives are considered good candidates for improving the luminescent properties of OLEDs, offering high electroluminescence quantum yields and good thermal stability. mdpi.com Research into quinoline-based materials has led to the fabrication of OLEDs with bright emissions and low turn-on voltages. researchgate.netuconn.edu The strategic design of these materials, including the introduction of specific substituents, can influence the device's color purity, efficiency, and stability. mdpi.comresearchgate.net
Utilization in Polymer Chemistry for Novel Architectures
The reactivity of halogenated quinolines makes them valuable monomers in polymer chemistry for the creation of novel polymer architectures. The bromine atoms on this compound can participate in various polymerization reactions, such as polycondensation, to form new classes of polymers.
For example, new types of polyamides have been synthesized through the polycondensation of diamino monomers with different diacid chlorides. researchgate.net These polymers can exhibit interesting thermal properties and varying degrees of crystallinity. Similarly, the development of conjugated polymers for applications like organic thin-film transistors (OTFTs) has utilized dibrominated heterocyclic compounds as building blocks. mdpi.com The resulting polymers can show promising charge carrier mobilities, which are crucial for the performance of electronic devices. The ability to functionalize the quinoline core allows for the synthesis of polymers with tailored properties for specific applications.
Ligand Design for Transition Metal Complexes in Catalysis and Sensing
Quinoline derivatives are excellent ligands for coordinating with transition metal ions, forming stable complexes with diverse applications in catalysis and sensing. The nitrogen atom in the quinoline ring and the potential for additional coordination sites through functionalization make these compounds versatile for ligand design.
Complexes of 5-chloro-quinolin-8-ol with various first-row transition metals have been synthesized and characterized, showing potential in areas such as DNA binding and anticancer applications. nih.gov Furthermore, cobalt(II) complexes containing 5-chloroquinolin-8-olato and pyridine (B92270) ligands have been investigated as catalysts for olefin oligomerization. nih.gov These studies demonstrate that transition metal complexes with quinoline-based ligands can exhibit significant catalytic activity. The design of these ligands can be tailored to influence the coordination geometry and redox properties of the metal center, thereby tuning the catalytic or sensing capabilities of the complex. mdpi.com
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability and Green Chemistry Principles
Traditional methods for the synthesis of halogenated quinolines often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. mdpi.comtandfonline.com Future research will likely focus on the development of more sustainable and environmentally benign synthetic routes for 4,8-Dibromo-5-chloroquinoline and its derivatives, guided by the principles of green chemistry. scitechnol.commdpi.com
Key areas of exploration in sustainable synthesis include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. researchgate.netresearchgate.netnih.gov The application of microwave irradiation to the synthesis of polysubstituted quinolines could offer a more efficient and eco-friendly pathway to this compound. rsc.orgnih.gov
Catalytic Processes: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. scitechnol.com Research into novel catalytic systems, including metal-free catalysts, for the synthesis and functionalization of the quinoline (B57606) scaffold is a promising avenue. mdpi.comtandfonline.com
Safer Solvents: A core principle of green chemistry is the use of non-toxic and environmentally friendly solvents. scitechnol.comsruc.ac.uk Future synthetic strategies will likely explore the use of greener solvents, such as water or ionic liquids, to replace hazardous organic solvents traditionally used in quinoline synthesis. researchgate.netprimescholars.comprimescholars.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. scitechnol.com The development of one-pot, multi-component reactions for the synthesis of functionalized quinolines represents a key strategy for improving atom economy. tandfonline.comnih.gov
By embracing these green chemistry approaches, the synthesis of this compound can become more sustainable, cost-effective, and environmentally responsible. sruc.ac.ukprimescholars.comprimescholars.com
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the structural, electronic, and reactive properties of this compound is crucial for its rational application in various fields. Advanced spectroscopic and computational methods are poised to provide unprecedented insights into the behavior of this molecule.
Future research in this area will likely involve:
Density Functional Theory (DFT) Studies: DFT has become a powerful tool for investigating the molecular geometry, electronic structure, and reactivity of organic molecules. rsc.org DFT calculations can be employed to determine properties such as dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential maps for this compound and its derivatives. nih.govresearchgate.netrsc.org This information can help in predicting the reactivity of the molecule and in understanding its interactions with biological targets or other materials. tandfonline.com
Time-Dependent Density Functional Theory (TD-DFT): This method can be used to predict the absorption spectra of molecules, providing insights into their photophysical properties. rsc.orgrsc.org
Advanced NMR Spectroscopy: While standard 1H and 13C NMR are essential for structural characterization, advanced techniques such as 2D NMR can provide more detailed information about the connectivity and spatial relationships of atoms within the molecule. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or in complex with a biological target. nih.govnih.gov This can provide valuable information about the conformational flexibility of the molecule and the nature of its intermolecular interactions.
The integration of these advanced computational and spectroscopic techniques will enable a deeper mechanistic understanding of this compound, facilitating its rational design for specific applications.
Exploration of Poly-functionalized Derivatives for Multi-Targeted Applications
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.govnih.govrsc.orgorientjchem.org The presence of three halogen atoms in this compound provides multiple handles for the introduction of various functional groups, allowing for the creation of a diverse library of poly-functionalized derivatives. nih.govresearchgate.netbrieflands.com
A significant future research direction is the design and synthesis of these derivatives for multi-targeted applications, a strategy that is gaining traction for the treatment of complex diseases like cancer. mdpi.comnih.govmdpi.com By incorporating different pharmacophores into a single molecule, it is possible to simultaneously modulate multiple biological pathways, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. mdpi.comnih.gov
Future research in this area could involve:
Synthesis of Hybrid Molecules: Creating hybrid compounds by linking the this compound scaffold with other known bioactive moieties. researchgate.net
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the quinoline ring to understand how different functional groups influence biological activity. rsc.orgorientjchem.org
In Silico Drug Design: Utilizing computational methods like molecular docking to predict the binding of designed derivatives to multiple biological targets. nih.govmdpi.com
The exploration of poly-functionalized derivatives of this compound holds immense promise for the development of novel therapeutic agents with enhanced efficacy and improved pharmacological profiles. rsc.org
Integration of this compound Scaffolds into Hybrid Materials
The unique electronic and structural properties of the quinoline ring system make it an attractive building block for the development of advanced functional materials. mdpi.com There is a growing interest in incorporating quinoline derivatives into hybrid materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), to create materials with novel optical, electronic, and catalytic properties.
Future research in this area may focus on:
Quinoline-Based MOFs: The synthesis of MOFs using quinoline-based ligands, such as derivatives of this compound functionalized with carboxylic acids, could lead to materials with applications in gas storage, separation, and catalysis. acs.orgrsc.org
Quinoline-Containing COFs: The incorporation of the quinoline motif into the structure of COFs could result in materials with enhanced stability and functionality for applications in photocatalysis and optoelectronics. researchgate.netacs.org
Luminescent Materials: The inherent fluorescence of some quinoline derivatives could be harnessed in the development of luminescent hybrid materials for sensing and imaging applications. rsc.org
The integration of this compound scaffolds into hybrid materials represents a promising avenue for the creation of next-generation materials with tailored properties and functionalities.
Synergistic Research with Other Disciplines for Broadened Applications
The full potential of this compound can be realized through synergistic research efforts that bridge multiple scientific disciplines. The versatile nature of the quinoline scaffold suggests a wide range of potential applications that can be explored through interdisciplinary collaborations. researchgate.net
Future synergistic research could involve:
Medicinal Chemistry and Biology: Collaboration between synthetic chemists and biologists will be crucial for the design, synthesis, and biological evaluation of novel quinoline-based therapeutic agents. nih.govresearchgate.net
Materials Science and Engineering: Partnerships between chemists and materials scientists can drive the development of novel hybrid materials incorporating the this compound scaffold for applications in electronics, catalysis, and sensing.
Computational Chemistry and Experimental Science: The integration of computational modeling with experimental studies will be essential for a deeper understanding of the properties and behavior of this compound and for the rational design of new derivatives and materials. researchgate.net
Pharmacology and Toxicology: As new derivatives are developed for potential therapeutic applications, collaboration with pharmacologists and toxicologists will be necessary to evaluate their efficacy, safety, and pharmacokinetic profiles.
By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and its derivatives, leading to innovations across a broad spectrum of scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
